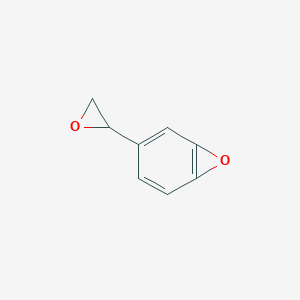
1,2-Epoxy-4-(epoxyethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Epoxy-4-(epoxyethyl)benzene is a chemical compound that is commonly known as DEB. It is a colorless, oily liquid that is used in various scientific research applications. DEB is a bifunctional epoxide that has two epoxy groups and is widely used in polymerization reactions.
Mecanismo De Acción
DEB acts as a cross-linking agent by reacting with the functional groups of polymers. The two epoxy groups of DEB can react with the hydroxyl groups of polymers, forming covalent bonds. This cross-linking reaction increases the strength and durability of the polymer.
Efectos Bioquímicos Y Fisiológicos
DEB has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause skin irritation and respiratory problems if inhaled or ingested.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEB is a versatile cross-linking agent that can be used in various polymerization reactions. It is also relatively easy to synthesize in the laboratory. However, DEB is toxic and requires proper handling and disposal. It also has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
DEB has potential for use in various applications, such as in the synthesis of new polymers and materials. Future research could focus on developing safer and more efficient methods for synthesizing DEB, as well as studying its potential applications in different fields. Additionally, more research is needed to fully understand the biochemical and physiological effects of DEB.
Conclusion:
In conclusion, 1,2-Epoxy-4-(epoxyethyl)benzene is a versatile cross-linking agent that is widely used in scientific research, particularly in the field of polymer chemistry. It is synthesized by the reaction of 1,2-dihydroxy-4-(epoxyethyl)benzene with acetic anhydride in the presence of a catalyst. DEB acts as a cross-linking agent by reacting with the functional groups of polymers, forming covalent bonds. While DEB has potential for use in various applications, it is important to handle it with care due to its toxic nature. Future research could focus on developing safer and more efficient methods for synthesizing DEB and studying its potential applications in different fields.
Métodos De Síntesis
DEB can be synthesized by the reaction of 1,2-dihydroxy-4-(epoxyethyl)benzene with acetic anhydride in the presence of a catalyst. This method is commonly used to produce DEB in the laboratory.
Aplicaciones Científicas De Investigación
DEB is widely used in scientific research, particularly in the field of polymer chemistry. It is used as a cross-linking agent for various polymers, such as polyethylene and polypropylene. DEB is also used in the synthesis of epoxy resins, which are used in coatings, adhesives, and composites.
Propiedades
Número CAS |
13484-13-4 |
|---|---|
Nombre del producto |
1,2-Epoxy-4-(epoxyethyl)benzene |
Fórmula molecular |
C8H6O2 |
Peso molecular |
134.13 g/mol |
Nombre IUPAC |
3-(oxiran-2-yl)-7-oxabicyclo[4.1.0]hepta-1(6),2,4-triene |
InChI |
InChI=1S/C8H6O2/c1-2-6-7(10-6)3-5(1)8-4-9-8/h1-3,8H,4H2 |
Clave InChI |
ASZDXZKUBDYMPZ-UHFFFAOYSA-N |
SMILES |
C1C(O1)C2=CC3=C(O3)C=C2 |
SMILES canónico |
C1C(O1)C2=CC3=C(O3)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



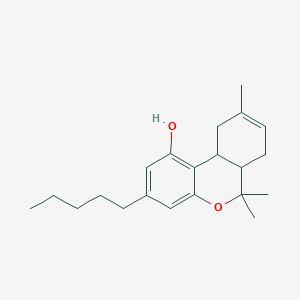
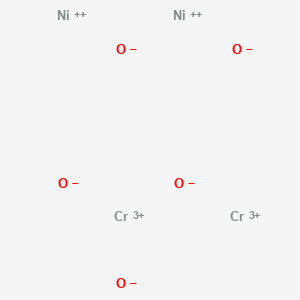
![2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl phenoxyacetate](/img/structure/B88951.png)
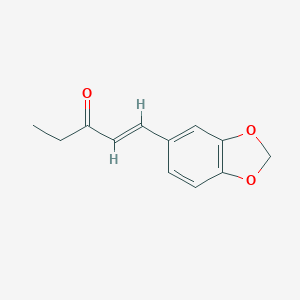
![[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate](/img/structure/B88958.png)
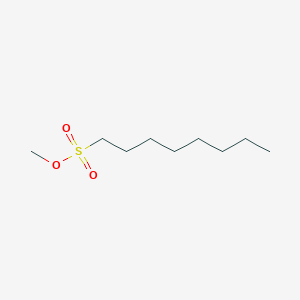
![6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B88962.png)
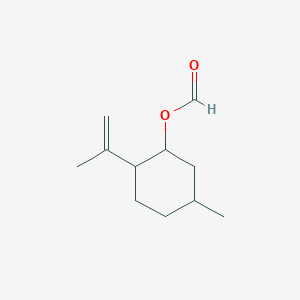

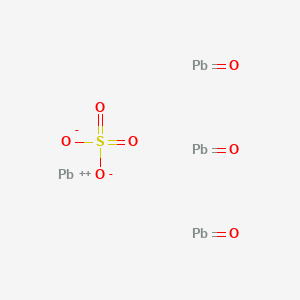
![Succinic acid, [1,4-14C]](/img/structure/B88980.png)
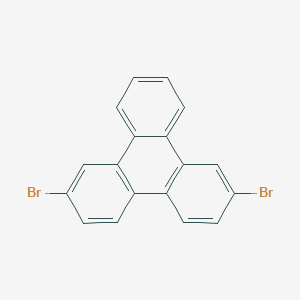
![5-[(E)-2-(4-bromophenyl)vinyl]benzene-1,3-diol](/img/structure/B88990.png)
